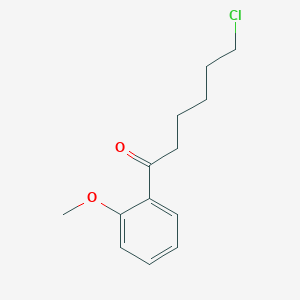

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Detailed molecular structure analysis of “6-Chloro-1-(2-methoxyphenyl)-1-oxohexane” is not available. There are studies on the structure of related compounds .Chemical Reactions Analysis

Specific chemical reactions involving “6-Chloro-1-(2-methoxyphenyl)-1-oxohexane” are not documented. There are studies on the reactions of structurally similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-1-(2-methoxyphenyl)-1-oxohexane” are not well-documented .Applications De Recherche Scientifique

Application in the Synthesis of Urapidil

- Summary of Application: Urapidil is an important drug for the treatment of essential hypertension and hypertensive emergencies . The compound 1-(2-methoxyphenyl)piperazine, which shares a similar methoxyphenyl group with the compound you’re interested in, is used in the synthesis of Urapidil .

- Methods of Application: The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate .

- Results or Outcomes: The overall yield of this route is about 45%. The structure of the final product was confirmed by 1H-NMR, 13C-NMR, and HRMS .

Applications of 1,5-Naphthyridines

- Summary of Application: 1,5-Naphthyridines, which are heterocycles similar to the compound you’re interested in, have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

- Methods of Application: The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied .

- Results or Outcomes: Some properties and applications of these heterocycles have been examined .

Application in the Synthesis of Boron-Carriers

- Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Methods of Application: The stability of these compounds in water is a crucial factor for their application. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring .

- Results or Outcomes: The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Application in Suzuki–Miyaura Coupling

- Summary of Application: Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date .

- Methods of Application: The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign reagents .

- Results or Outcomes: This method has been widely used in the synthesis of various organic compounds .

Propriétés

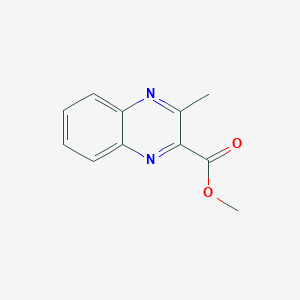

IUPAC Name |

6-chloro-1-(2-methoxyphenyl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBPMHGYJUGMND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455112 |

Source

|

| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane | |

CAS RN |

501083-60-9 |

Source

|

| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)